1-(2-(Phenanthren-9-yl)phenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Phenanthren-9-yl)phenyl)propan-2-one is an organic compound with the molecular formula C23H18O and a molecular weight of 310.39 g/mol . This compound is characterized by the presence of a phenanthrene moiety attached to a phenyl group, which is further connected to a propan-2-one structure. It is often used in research settings, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
The synthesis of 1-(2-(Phenanthren-9-yl)phenyl)propan-2-one typically involves the reaction of phenanthrene with a suitable phenyl derivative under controlled conditions. One common method includes the Friedel-Crafts acylation reaction, where phenanthrene reacts with a phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the principles of organic synthesis and reaction optimization would apply to any scaled-up production process.
Analyse Chemischer Reaktionen
1-(2-(Phenanthren-9-yl)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols.
Wissenschaftliche Forschungsanwendungen
1-(2-(Phenanthren-9-yl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry and as a starting material for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Wirkmechanismus
The mechanism of action of 1-(2-(Phenanthren-9-yl)phenyl)propan-2-one is not fully understood, but it is believed to interact with molecular targets through its aromatic rings. These interactions may involve π-π stacking, hydrogen bonding, and hydrophobic interactions with proteins and other biomolecules. The pathways involved in its biological effects are still under investigation, with a focus on its potential role in modulating cellular processes .
Vergleich Mit ähnlichen Verbindungen
1-(2-(Phenanthren-9-yl)phenyl)propan-2-one can be compared to other similar compounds, such as:
2-(9-phenanthryl)phenylacetone: This compound shares a similar structure but differs in the position of the phenanthrene moiety.
1-(2-(Anthracen-9-yl)phenyl)propan-2-one: Similar in structure but contains an anthracene group instead of phenanthrene.
1-(2-(Naphthalen-1-yl)phenyl)propan-2-one: Contains a naphthalene group, offering different chemical properties and reactivity.
Eigenschaften
IUPAC Name |
1-(2-phenanthren-9-ylphenyl)propan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O/c1-16(24)14-17-8-2-5-11-20(17)23-15-18-9-3-4-10-19(18)21-12-6-7-13-22(21)23/h2-13,15H,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVQGHQWVSHLPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=CC=C1C2=CC3=CC=CC=C3C4=CC=CC=C42 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.